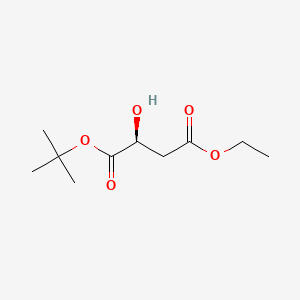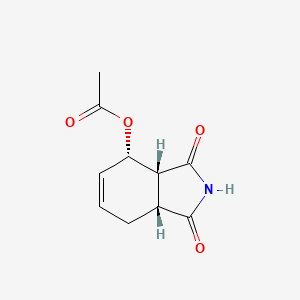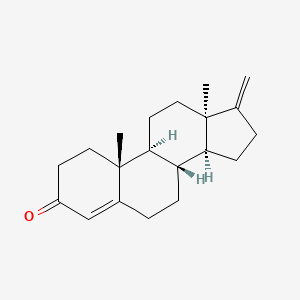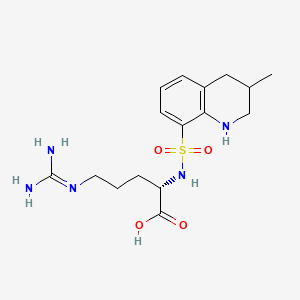
Dibenzyl (Chloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (Chloromethyl)phosphonate is a chemical compound with the molecular formula C15H16ClO4P. It is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl (Chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride, followed by the addition of chloromethyl methyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve maximum yield while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl (Chloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Dibenzyl (Chloromethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dibenzyl (Chloromethyl)phosphonate exerts its effects involves its ability to form stable intermediates and react with various nucleophiles. The chloromethyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the presence of the phosphonate group, which can stabilize transition states and intermediates during reactions .
Comparison with Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
Diethyl phosphite: Another related compound, but with ethyl groups instead of benzyl groups, leading to different reactivity and applications.
Dibenzyl phosphate: Contains a phosphate group instead of a phosphonate group, resulting in different chemical properties and uses.
Uniqueness: Dibenzyl (Chloromethyl)phosphonate is unique due to its combination of a chloromethyl group and a phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its stability and reactivity make it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C15H16ClO3P |
|---|---|
Molecular Weight |
310.71 g/mol |
IUPAC Name |
[chloromethyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H16ClO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
YFLPIZLPODNMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)




![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)

![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
